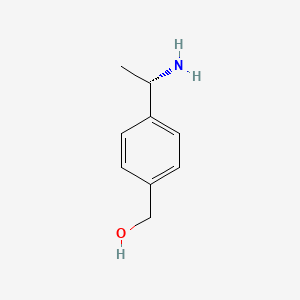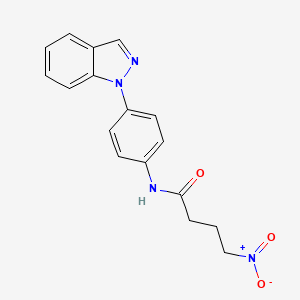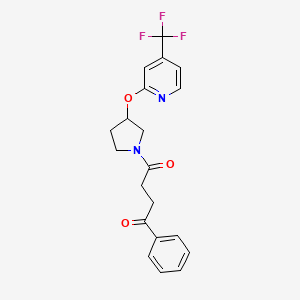![molecular formula C17H21N3O3 B2714179 (2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid CAS No. 1014100-68-5](/img/structure/B2714179.png)
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid is a complex organic compound that belongs to the class of tetrahydropyridoindoles This compound is characterized by its unique structure, which includes a pyridoindole core fused with a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydropyridoindole structure.
Introduction of the Butanoic Acid Moiety: The butanoic acid moiety is introduced through an amidation reaction, where the pyridoindole core is reacted with a suitable butanoic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-1,1-dimethyl-2,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid
- 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide
Uniqueness
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-10(2)15(16(21)22)19-17(23)20-8-7-12-11-5-3-4-6-13(11)18-14(12)9-20/h3-6,10,15,18H,7-9H2,1-2H3,(H,19,23)(H,21,22)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTSVJZWGTVNAW-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B2714099.png)



![2-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B2714105.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2714108.png)



![3-(4-Fluorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2714115.png)

![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE](/img/structure/B2714117.png)

